molecular formula C17H16FN5O2 B6504151 2H-Tetrazole-5-carboxamide, N-[2-(4-fluorophenoxy)ethyl]-2-(4-methylphenyl)- CAS No. 1396784-13-6

2H-Tetrazole-5-carboxamide, N-[2-(4-fluorophenoxy)ethyl]-2-(4-methylphenyl)-

Cat. No.: B6504151
CAS No.: 1396784-13-6
M. Wt: 341.34 g/mol
InChI Key: IPAVHWZLRKWSPO-UHFFFAOYSA-N
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Description

2H-Tetrazole-5-carboxamide, N-[2-(4-fluorophenoxy)ethyl]-2-(4-methylphenyl)- is a complex organic compound that belongs to the tetrazole family Tetrazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Tetrazole-5-carboxamide, N-[2-(4-fluorophenoxy)ethyl]-2-(4-methylphenyl)- typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the tetrazole ring through cyclization reactions, followed by functional group modifications to introduce the fluorophenoxy and methylphenyl groups. Common reagents used in these reactions include sodium azide, ammonium chloride, and various organic solvents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2H-Tetrazole-5-carboxamide, N-[2-(4-fluorophenoxy)ethyl]-2-(4-methylphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2H-Tetrazole-5-carboxamide, N-[2-(4-fluorophenoxy)ethyl]-2-(4-methylphenyl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2H-Tetrazole-5-carboxamide, N-[2-(4-fluorophenoxy)ethyl]-2-(4-methylphenyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    1H-Tetrazole: A simpler tetrazole compound with similar chemical properties.

    5-Methyl-1H-tetrazole: Another tetrazole derivative with a methyl group at the 5-position.

    Ethyl 2H-tetrazole-5-carboxylate: A related compound with an ethyl ester group.

Uniqueness

2H-Tetrazole-5-carboxamide, N-[2-(4-fluorophenoxy)ethyl]-2-(4-methylphenyl)- is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenoxy and methylphenyl groups enhances its potential as a bioactive compound and its versatility in various applications .

Properties

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]-2-(4-methylphenyl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O2/c1-12-2-6-14(7-3-12)23-21-16(20-22-23)17(24)19-10-11-25-15-8-4-13(18)5-9-15/h2-9H,10-11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPAVHWZLRKWSPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NCCOC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101141668
Record name 2H-Tetrazole-5-carboxamide, N-[2-(4-fluorophenoxy)ethyl]-2-(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101141668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1396784-13-6
Record name 2H-Tetrazole-5-carboxamide, N-[2-(4-fluorophenoxy)ethyl]-2-(4-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1396784-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Tetrazole-5-carboxamide, N-[2-(4-fluorophenoxy)ethyl]-2-(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101141668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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